2-Methoxy-3-ethoxybenzonitrile

Description

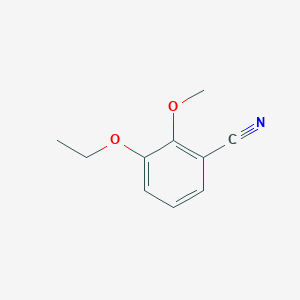

2-Methoxy-3-ethoxybenzonitrile (C${10}$H${11}$NO$2$, molecular weight: 177.20 g/mol) is an aromatic nitrile derivative featuring methoxy (-OCH$3$) and ethoxy (-OCH$2$CH$3$) groups at the 2- and 3-positions of the benzene ring, respectively. The nitrile (-CN) group at the 1-position enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-ethoxy-2-methoxybenzonitrile |

InChI |

InChI=1S/C10H11NO2/c1-3-13-9-6-4-5-8(7-11)10(9)12-2/h4-6H,3H2,1-2H3 |

InChI Key |

QJBBOTIRHJNEIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1OC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-ethoxybenzonitrile typically involves the nitrile functionalization of a substituted benzene. One common method starts with 2-methoxy-3-ethoxybenzaldehyde, which undergoes a cyanation reaction. The reaction conditions often include the use of a cyanide source such as sodium cyanide or potassium cyanide in the presence of a catalyst like copper(I) cyanide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-ethoxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-Methoxy-3-ethoxybenzoic acid.

Reduction: 2-Methoxy-3-ethoxybenzylamine.

Substitution: 2-Methoxy-3-ethoxy-4-nitrobenzonitrile (nitration product).

Scientific Research Applications

2-Methoxy-3-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 2-Methoxybenzonitrile (C$8$H$7$NO, MW: 133.15 g/mol): The methoxy group at the 2-position donates electron density via resonance, directing electrophilic substitution to the 5-position. Its nitrile group withdraws electrons, enhancing stability in polar solvents .

- 2-Ethoxybenzonitrile (C$9$H$9$NO, MW: 147.17 g/mol): The bulkier ethoxy group increases steric hindrance compared to methoxy, reducing solubility in aqueous media but improving lipophilicity .

- 4-[2-(Aminooxy)ethoxy]benzonitrile (C$9$H${10}$N$2$O$2$, MW: 178.19 g/mol): The aminooxyethoxy side chain at the 4-position introduces hydrogen-bonding capability, broadening applications in drug delivery systems .

Table 1: Structural and Electronic Comparison

| Compound | Substituents | Molecular Weight | Key Electronic Effects |

|---|---|---|---|

| 2-Methoxy-3-ethoxybenzonitrile | 2-OCH$3$, 3-OCH$2$CH$_3$, 1-CN | 177.20 | Combined electron donation (alkoxy) and withdrawal (CN) |

| 2-Methoxybenzonitrile | 2-OCH$_3$, 1-CN | 133.15 | Resonance donation (OCH$_3$), polar CN group |

| 2-Ethoxybenzonitrile | 2-OCH$2$CH$3$, 1-CN | 147.17 | Steric bulk (OCH$2$CH$3$), increased lipophilicity |

| 4-[2-(Aminooxy)ethoxy]benzonitrile | 4-OCH$2$CH$2$ONH$_2$, 1-CN | 178.19 | Hydrogen-bonding potential (NH$_2$) |

Physicochemical Properties

- Solubility : Ethoxy-substituted derivatives (e.g., 2-ethoxybenzonitrile) exhibit lower water solubility compared to methoxy analogs due to increased hydrophobicity .

- Melting Points: Crystallographic data from related compounds (e.g., (E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile) suggest that substituent arrangement influences packing efficiency. For example, hydrogen-bonding networks in hydroxy-containing analogs raise melting points compared to alkoxy-only derivatives .

Table 2: Application Comparison

Research Findings and Trends

- Synthetic Routes : this compound can be synthesized via nucleophilic aromatic substitution or Ullmann coupling, similar to methods for 2-ethoxy-6-fluorophenylboronic acid () .

- Crystallography: Substituent positioning significantly affects molecular packing. For instance, monoclinic crystal systems dominate in methoxy/ethoxy benzonitriles due to planar aromatic rings and intermolecular van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.